molecular formula C22H29ClN2 B6307198 1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride, min. 97% CAS No. 1583244-07-8

1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride, min. 97%

Cat. No. B6307198
CAS RN: 1583244-07-8
M. Wt: 356.9 g/mol
InChI Key: JBJSHXRDCKLAKW-UHFFFAOYSA-M
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Description

1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride, min. 97%, is an organic compound with a wide range of applications in scientific research. It belongs to a class of compounds known as imidazolium-based ionic liquids, which are organic salts composed of cations and anions. This compound has been studied for its unique properties, including its low volatility, low flammability, and high thermal stability. It has been used in a variety of research applications, including electrochemistry, catalysis, and biocatalysis. In 97% will be discussed.

Scientific Research Applications

Electrochemical Reduction and Nucleophilic Carbene Production

The compound has been utilized in the electrochemical reduction process to produce nucleophilic carbenes. For instance, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is reduced both electrochemically and chemically to yield a nucleophilic carbene, demonstrating compatibility and persistence in ionic liquids such as tetradecyl(trihexyl)phosphonium chloride (Gorodetsky, B., Ramnial, T., Branda, N., & Clyburne, J., 2004).

Catalysts for Cross-Coupling Reactions

The compound serves as a precursor to NHC ligands widely applied in catalysis. These NHCs have been evaluated in palladium-catalyzed cross-coupling reactions, showing superior performance in generating alpha-arylmalononitriles when paired with bulky aryl groups (Gao, C., Tao, X., Qian, Y., & Huang, J., 2003).

Structural and Thermochemical Investigation

Research indicates the structuring and thermochemical behaviors of compounds when reacted with NHC ligands, offering insights into electron donor properties and steric parameters, which are crucial for understanding the compound's reactivity and potential applications in creating new materials or catalysts (Huang, J., Schanz, H., Stevens, E., & Nolan, S., 1999).

Antibacterial Activity

The derivatives of imidazole, including those synthesized from similar compounds, show promising antibacterial and antifungal activities. Such properties highlight the potential pharmaceutical applications of these compounds, especially in creating new antibiotics or antifungal medications (Basantcev, A. V., Danilin, A. A., Vasileva, T. I., & Purygin, P. P., 2020).

Polymer Synthesis

Its application extends to the synthesis of polymers, where silver complexes derived from imidazolium salts, including those similar to 1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride, act as initiators for the ring-opening polymerization of l-lactides. This process is crucial for producing biodegradable polymers, indicating the compound's relevance in sustainable materials science (Samantaray, M. K., Katiyar, V., Pang, K., Nanavati, H., & Ghosh, P., 2007).

properties

IUPAC Name

1-(1-adamantyl)-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N2.ClH/c1-15-6-16(2)21(17(3)7-15)23-4-5-24(14-23)22-11-18-8-19(12-22)10-20(9-18)13-22;/h4-7,14,18-20H,8-13H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJSHXRDCKLAKW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C34CC5CC(C3)CC(C5)C4)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride

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